An In-depth Technical Guide to N-Lauroyl-L-lysine (CAS: 52315-75-0) for Pharmaceutical Research and Development
An In-depth Technical Guide to N-Lauroyl-L-lysine (CAS: 52315-75-0) for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Lauroyl-L-lysine is an amino acid derivative synthesized from lauric acid and the essential amino acid L-lysine.[1] With the CAS number 52315-75-0, this biocompatible and amphiphilic molecule is gaining significant attention in the pharmaceutical sciences.[1] While traditionally used in the cosmetics industry for its texture-enhancing and skin-conditioning properties, its unique physicochemical characteristics make it a promising excipient in advanced drug delivery systems.[2][3] This guide provides a comprehensive overview of N-Lauroyl-L-lysine, including its synthesis, physicochemical properties, and burgeoning applications in drug formulation and delivery. Detailed experimental protocols are provided to facilitate its practical application in a research setting.
Physicochemical Properties
N-Lauroyl-L-lysine is a white to off-white, odorless powder.[4][5] Its structure, comprising a hydrophobic lauroyl tail and a hydrophilic lysine (B10760008) headgroup, imparts amphiphilic properties.[6] This dual nature is central to its functionality in various formulations.
Table 1: Physicochemical Data of N-Lauroyl-L-lysine
| Property | Value | References |
| CAS Number | 52315-75-0 | [2] |
| Molecular Formula | C₁₈H₃₆N₂O₃ | [2] |
| Molecular Weight | 328.49 g/mol | [2] |
| Appearance | White or light yellow solid or powder | [4] |
| Melting Point | Approximately 150-160°C | [4] |
| Boiling Point | > 300°C | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone (B3395972), and in strong acids and bases. | [4] |
| Density | Approximately 1.0 g/cm³ (at 20°C) | [4] |
Synthesis of N-Lauroyl-L-lysine
N-Lauroyl-L-lysine is typically synthesized via an amidation reaction between lauric acid and L-lysine. Several methods have been reported, with variations in catalysts and solvent systems.
Experimental Protocol: Synthesis via Amidation with Sodium Methylate Catalyst
This protocol is adapted from a method utilizing a sodium methylate catalyst in a mixed solvent system.[1]
Materials:
-
Lauric Acid
-
L-Lysine
-
Sodium methylate (catalyst)
-
2-propanol
-
n-hexane
-
10% Citric acid solution
-
Acetone
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Three-neck flask equipped with a reflux condenser and stirrer
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Heating mantle
Procedure:
-
In the three-neck flask, dissolve lauric acid and L-lysine in a mixture of 2-propanol and n-hexane. The molar ratio of lysine to lauric acid can be optimized, with reported ratios ranging from 2:1 to 4:1.[1]
-
Add sodium methylate as a catalyst. The concentration can be varied (e.g., 3-7% w/w of lauric acid).[1]
-
Heat the reaction mixture to 55°C and stir for 2 hours under reflux.
-
After the reaction is complete, cool the mixture and add a 10% citric acid solution to precipitate the catalyst.
-
Filter the mixture to remove the precipitate.
-
Evaporate the filtrate at 90°C to remove the solvents.
-
Wash the resulting solid with acetone to remove any unreacted lysine.
-
The purified N-Lauroyl-L-lysine is then dried.
Caption: Workflow for nanoparticle surface coating.
In Vitro Drug Release Studies
N-Lauroyl-L-lysine can be incorporated into various matrices, such as organogels, to modulate drug release. [4] 3.2.1. Experimental Protocol: In Vitro Drug Release from an Organogel Matrix
This protocol is adapted from a study on L-lysine-based organogelators for drug delivery. [4] Materials:
-
N-Lauroyl-L-lysine derivative (as a gelator)
-
Active Pharmaceutical Ingredient (API)
-
Organic solvent (e.g., liquid paraffin)
-
Buffered solution (e.g., phosphate (B84403) buffer at pH 7.4)
-
Dialysis membrane (with a suitable molecular weight cut-off)
-
Shaking incubator or similar apparatus
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Gel Preparation: Dissolve a specific amount of the N-Lauroyl-L-lysine-based gelator and the API in the organic solvent by heating until a clear solution is obtained. Allow the solution to cool to room temperature to form a stable, drug-loaded organogel.
-
Release Study Setup: Place a known amount of the drug-loaded organogel into a dialysis bag.
-
Immerse the sealed dialysis bag in a vessel containing a known volume of the buffered release medium, maintained at a constant temperature (e.g., 37°C).
-
Agitate the release medium at a constant speed.
-
At predetermined time intervals, withdraw aliquots of the release medium for analysis.
-
Replace the withdrawn volume with fresh, pre-warmed buffer to maintain sink conditions.
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Determine the concentration of the released drug in the collected samples using a validated analytical method.
Hypothesized Cellular Interaction and Signaling
While specific signaling pathways directly modulated by N-Lauroyl-L-lysine are not extensively documented, its role in drug delivery systems suggests potential interactions at the cellular level. For N-Lauroyl-L-lysine-functionalized nanoparticles, a hypothesized pathway for cellular uptake and subsequent drug release involves endocytosis. [6]The positively charged lysine residue at physiological pH may enhance electrostatic interactions with the negatively charged cell membrane, promoting cellular uptake. [6]The amphiphilic nature of N-Lauroyl-L-lysine might then facilitate the disruption of the endosomal membrane, leading to the release of the encapsulated drug into the cytoplasm. [6] Diagram 3: Hypothesized Cellular Uptake and Drug Release Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. marknature.com [marknature.com]
- 3. ulprospector.com [ulprospector.com]
- 4. benchchem.com [benchchem.com]
- 5. Tissue-specific expression and regulation of the alternatively-spliced forms of lysyl hydroxylase 2 (LH2) in human kidney cells and skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
